
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of hydrazine-coupled pyrazoles involves elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis and anti-proliferative efficacy of the adamantane-linked 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . Another study discussed the preparation of samples for analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the key electronic, optical, second and third order nonlinear optical properties of a novel chalcone derivative .Wissenschaftliche Forschungsanwendungen
Photogeneration and Reactivity of Aryl Cations
Research by Protti et al. (2004) delves into the photogeneration and reactivity of aryl cations from aromatic halides, including 4-chlorophenol, in various solvents. The study highlights the formation of arylated products through the addition of pi nucleophiles, showcasing a pathway for synthesizing compounds related to 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one under specific conditions (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis and Crystal Structure Analysis
Zhao et al. (2009) reported on the synthesis and crystal structure of a compound closely related to 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one. Their work demonstrates the structural characterization of cyclohexenyl derivatives, contributing to the understanding of their chemical properties and potential applications (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).
Organosilicon Building Blocks for Synthesis
Fischer, Burschka, and Tacke (2014) explored the synthesis of 4-silacyclohexan-1-ones, including those containing silicon protecting groups, as versatile building blocks for further chemical synthesis. This research potentially extends to the synthesis and manipulation of 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one derivatives (Fischer, Burschka, & Tacke, 2014).
Catalytic Dehalogenation Studies
Yuan and Keane (2003) investigated the hydrodechlorination of dichlorophenols over palladium-supported catalysts, which relates to the pathways for modifying chlorophenyl compounds. Although not directly on 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one, this study provides insights into reactions that could affect its structural analogs (Yuan & Keane, 2003).
Antibacterial Activity of Heterocyclic Compounds
Mehta (2016) focused on the synthesis and antibacterial activity of novel heterocyclic compounds containing the 4-chlorophenyl moiety. While not directly examining 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one, the study provides valuable context for understanding how similar structures may exhibit biological activities (Mehta, 2016).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been reported to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Mode of Action
It’s known that the compound is part of a wide class of quinoline derivatives, which have antioxidant action . The antioxidant action of these compounds is believed to be due to their ability to act as inhibitors of radical chain oxidation of organic compounds .
Biochemical Pathways
It’s known that similar compounds can affect various cellular components negatively through oxidative stress . Oxidative stress can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
Similar compounds have been reported to have low oral bioavailability due to extensive hepatic first-pass effect . The main route of elimination of these compounds is biliary, with no evidence for enterohepatic recirculation .
Result of Action
Similar compounds have been reported to have diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s known that similar compounds can be affected by various factors such as temperature, ph, and presence of other substances .
Safety and Hazards
Safety data sheets provide information about the potential hazards of similar compounds and the necessary precautions. For instance, the safety data sheet for “4-Chlorophenylboronic acid” indicates that it is harmful if swallowed . Another safety data sheet for “3-Chlorophenyl isocyanate” indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHJHPNEGAZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

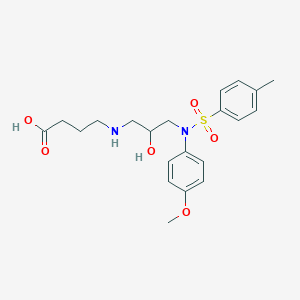
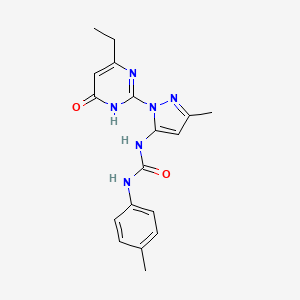
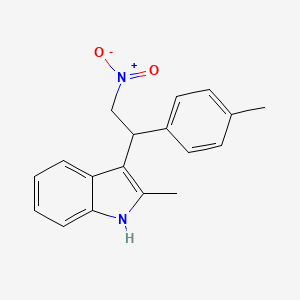
![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)
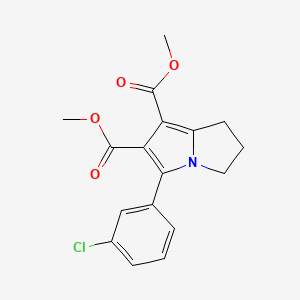

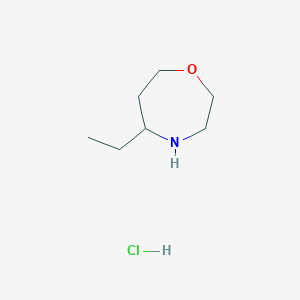
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)
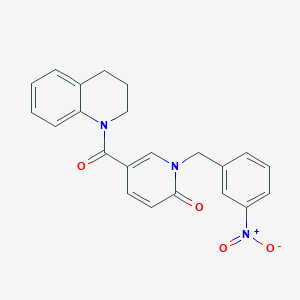
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)
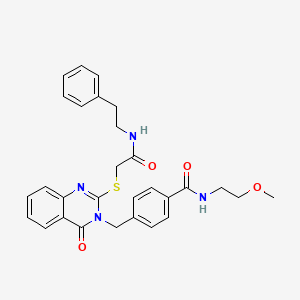
![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)
![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)